molecular formula C16H18N2OS B3375427 N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1101919-44-1

N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No. B3375427
CAS RN: 1101919-44-1
M. Wt: 286.4 g/mol
InChI Key: KEZMZDDIGPPIRR-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Carboxamides, on the other hand, are typically formed when a carboxylic acid reacts with an amine .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . Another example is the synthesis of N-(thiophen-2-yl) nicotinamide derivatives by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques. For instance, the structures of N-(thiophen-2-yl) nicotinamide derivatives were identified through 1H NMR, 13C NMR, and HRMS spectra .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, N-Methyl-2-(thiophen-2-YL)ethanamine undergoes reactions to form various derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be analyzed using various techniques. For instance, the molecular weight of 2-Thiopheneethanol is 128.19 g/mol, and it has a hydrogen bond donor count of 1 .

Scientific Research Applications

N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been studied for a variety of applications in scientific research, including as an inhibitor of several enzymes, as a potential anticancer agent, and as a potential neuroprotectant. This compound has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. In addition, this compound has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoid molecules in the body.

Advantages and Limitations for Lab Experiments

N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, this compound has been shown to be an effective inhibitor of both COX-2 and FAAH enzymes. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is a relatively unstable compound, and it can degrade over time, which can affect the accuracy of experiments.

Future Directions

There are several potential future directions for the study of N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. For example, further research could be conducted to determine the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory agent or as a neuroprotectant. In addition, further research could be conducted to determine the potential side effects of this compound, as well as its potential interactions with other drugs. Finally, further research could be conducted to determine the optimal dosage and administration of this compound for various applications.

Safety and Hazards

The safety and hazards of thiophene derivatives can vary depending on their specific structure. For instance, 2-Thiopheneethylamine has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(17-8-7-14-6-3-9-20-14)15-10-12-4-1-2-5-13(12)11-18-15/h1-6,9,15,18H,7-8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZMZDDIGPPIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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